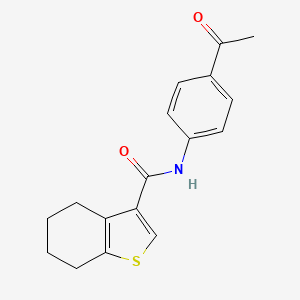

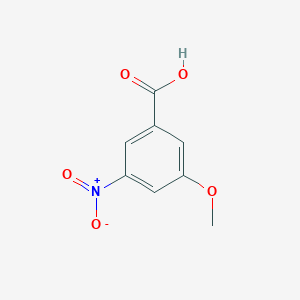

![molecular formula C9H12N4O4 B1312201 2,5-吡咯烷二酮,1-[(5-叠氮-1-氧戊基)氧基]- CAS No. 478801-48-8](/img/structure/B1312201.png)

2,5-吡咯烷二酮,1-[(5-叠氮-1-氧戊基)氧基]-

描述

科学研究应用

1. Click Chemistry for Stable Linkage Formation 5-Azidopentanoic acid N-hydroxysuccinimide ester contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. This reaction is pivotal in creating robust molecular assemblies for various biochemical applications .

Protein and Oligonucleotide Labeling

The NHS ester functionality of this compound allows for the labeling of primary amines (-NH2) found in proteins, amine-modified oligonucleotides, and other amine-containing molecules. This is essential for tracking and studying protein interactions and nucleic acid dynamics .

Synthesis of Hydrogels

5-Azidopentanoic acid is used to synthesize chitosan-poly(ethylene glycol) hydrogels through azide–alkyne click chemistry. These hydrogels have significant potential in biomedical applications such as drug delivery systems and tissue engineering .

Creation of Macrocycles

The compound can be utilized to create 5-iodo-1,2,3-triazole containing macrocycles. Macrocycles are large ring molecules that have applications in drug discovery due to their complex structures and unique chemical properties .

Inhibitors of Cellular Efflux

Bivalent quinine dimers with an intervening triazole ring synthesized using 5-Azidopentanoic acid act as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux. This application is crucial in overcoming drug resistance in cancer therapy .

Functionalization of Cellulose

N-Hydroxysuccinimide-activated esters, such as 5-azidopentanoic acid N-hydroxysuccinimide ester, are used for the introduction of new functionalities to cellulose. This process is important in the development of novel materials with enhanced properties .

Bioconjugation Techniques

The NHS ester is integral in various bioconjugation techniques, including protein labeling with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, as well as in the chemical synthesis of peptides .

作用机制

Target of Action

The primary targets of 5-azidopentanoic acid N-hydroxysuccinimide ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used as a reagent in bioconjugation chemistry, which involves the covalent binding of biomolecules together .

Mode of Action

The compound contains an azide group and a terminal NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and induce changes in their structure and function .

Biochemical Pathways

The compound plays a crucial role in bioconjugation chemistry, a process that involves the covalent binding of biomolecules together . It binds to the phosphate backbone of DNA and provides a site for the attachment of other molecules, such as fluorophores and other functional groups, to the DNA chain . This process can affect various biochemical pathways, leading to changes in the structure and function of the target molecules .

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with its target molecules . This can lead to changes in the structure and function of these molecules, potentially altering their biochemical activity . For example, in the context of DNA, the compound can provide a site for the attachment of other molecules to the DNA chain .

未来方向

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPYOOVTLZAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456258 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

CAS RN |

478801-48-8 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)

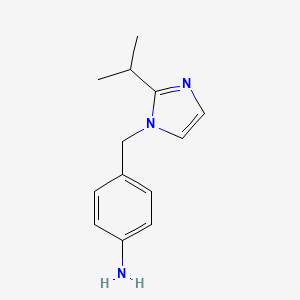

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

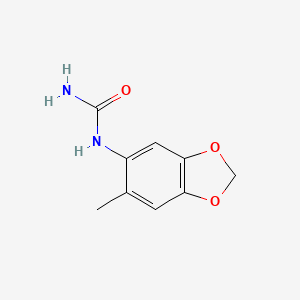

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)

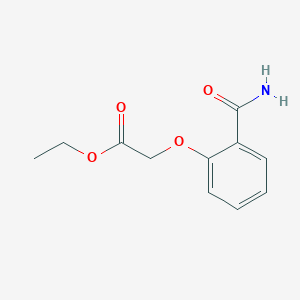

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)